molecular formula C12H11ClN2O B2428277 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-46-9

7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No. B2428277
M. Wt: 234.68
InChI Key: MPQYSCPOVIJZHO-UHFFFAOYSA-N
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Description

“7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, 3-(2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .


Molecular Structure Analysis

The molecular structure of “7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is similar to that of 7-Azaindole, which has the empirical formula C7H6N2 and a molecular weight of 118.14 .

Scientific Research Applications

Synthesis and Derivative Studies

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has been a subject of interest in synthetic chemistry. Tanaka et al. (1974) describe its use in the synthesis of diazacyclopenta[jk]phenanthrene derivatives, showing its versatility as a synthetic intermediate (Tanaka et al., 1974). Similarly, Dudouit et al. (2001) detail the synthesis of pyrrolo[3,2-c]quinolines with crescent shapes and planar fused cyclic moieties, highlighting the compound's potential in creating structurally diverse molecules (Dudouit et al., 2001).

Antineoplastic Research

The compound has been explored for its potential in cancer research. Helissey et al. (1987) synthesized derivatives of pyrrolo[3,2-c]quinoline, including 7-methoxy variants, and evaluated their anti-neoplastic properties. Although they found high cytotoxicity for L1210 cells, no significant activity against P388 lymphocytic leukemia was observed in vivo (Helissey et al., 1987). Further, Ferlin et al. (2000) studied novel pyrrolo-quinoline derivatives as potential antineoplastic drugs, finding that these compounds showed promising cell growth inhibitory properties against various cancer cell lines (Ferlin et al., 2000).

Kynurenine-3-Hydroxylase Inhibition

Heidempergher et al. (1999) discovered that certain pyrrolo[3,2-c]quinoline derivatives, including 7-chloro variants, act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This finding opens avenues for research into metabolic pathways and potential therapeutic applications (Heidempergher et al., 1999).

Crystal and Molecular Structure Analysis

Subramanian et al. (1988) conducted a study on the crystal and molecular structure of a related compound, providing insights into the compound's stability and interactions at the molecular level (Subramanian et al., 1988).

Diuretic Properties

Ukrainets et al. (2018) synthesized N-aryl-7-hydroxy derivatives of pyrroloquinoline, exploring their effects on urinary output and potential as diuretic agents. This research suggests possible medical applications beyond oncology (Ukrainets et al., 2018).

Future Directions

The future directions for research on “7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” could involve further exploration of its antimicrobial and cytotoxic activities . Additionally, its potential as a fluorescent sensor and as a biologically active compound could be investigated .

properties

IUPAC Name

7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYSCPOVIJZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

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